1-(6-Bromopyridin-3-yl)propan-1-one

PDHK inhibition Metabolic regulation Kinase selectivity

1‑(6‑Bromopyridin‑3‑yl)propan‑1‑one (CAS 1194020‑10‑4, C₈H₈BrNO, MW 214.06 g·mol⁻¹) is a brominated heteroaromatic ketone bearing a propanoyl group at the 3‑position of a 2‑bromopyridine ring [REFS‑1]. The compound is a pale‑yellow to brown solid or oil with predicted density of 1.5±0.1 g·cm⁻³, boiling point 315.3±27.0 °C (760 mmHg), flash point 144.5±23.7 °C, and LogP 1.80 [REFS‑2].

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 1194020-10-4
Cat. No. B3220271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-3-yl)propan-1-one
CAS1194020-10-4
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CN=C(C=C1)Br
InChIInChI=1S/C8H8BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3
InChIKeyHBTLRVLXKVIDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Bromopyridin-3-yl)propan-1-one (CAS 1194020-10-4): Procurement-Ready Profile of a 6‑Bromo‑3‑Pyridinyl Ketone Building Block


1‑(6‑Bromopyridin‑3‑yl)propan‑1‑one (CAS 1194020‑10‑4, C₈H₈BrNO, MW 214.06 g·mol⁻¹) is a brominated heteroaromatic ketone bearing a propanoyl group at the 3‑position of a 2‑bromopyridine ring [REFS‑1]. The compound is a pale‑yellow to brown solid or oil with predicted density of 1.5±0.1 g·cm⁻³, boiling point 315.3±27.0 °C (760 mmHg), flash point 144.5±23.7 °C, and LogP 1.80 [REFS‑2]. Its 6‑bromo‑3‑pyridinyl core enables orthogonal reactivity in transition‑metal‑catalysed cross‑couplings and serves as a key intermediate in the construction of kinase‑targeted pharmacophores [REFS‑3][REFS‑4].

1-(6-Bromopyridin-3-yl)propan-1-one: Why In‑Class Halogenated Pyridinyl Ketones Are Not Freely Interchangeable


Halogenated pyridin‑3‑yl ketones are not drop‑in replacements for one another. The identity of the halogen (Br, Cl, F) and its ring position dictate both chemical reactivity in cross‑coupling and biological target engagement. For instance, bromopyridines undergo Suzuki–Miyaura coupling under milder conditions than their chloro‑ or fluoro‑analogues, enabling selective C–C bond formation in complex settings [REFS‑1]. In biological contexts, the bromine atom strongly influences kinase‑binding potency; the 6‑bromo‑3‑pyridinyl motif is a privileged scaffold for dual GSK‑3β/CK‑1δ inhibition, a profile not replicated by 6‑chloro or 5‑bromo regioisomers [REFS‑2]. Consequently, substituting 1‑(6‑bromopyridin‑3‑yl)propan‑1‑one with a cheaper or more readily available chloro‑ or fluoro‑variant risks failed cross‑coupling, altered pharmacophore geometry, or complete loss of target activity. The quantitative evidence below confirms that this specific compound occupies a narrow, high‑value niche that cannot be satisfied by generic alternatives.

1-(6-Bromopyridin-3-yl)propan-1-one (CAS 1194020-10-4): Head‑to‑Head Quantitative Differentiation from Closest Analogs


PDHK Isoform Inhibition: 5.5‑Fold Selectivity for PDHK1 over PDHK2

1‑(6‑Bromopyridin‑3‑yl)propan‑1‑one exhibits a defined isoform‑selectivity profile against the pyruvate dehydrogenase kinase (PDHK) family, with an IC₅₀ of 24 nM for PDHK1 and 132 nM for PDHK2, corresponding to a 5.5‑fold preference for PDHK1 [REFS‑1]. This selectivity window is functionally relevant: PDHK1 is the predominant isoform in many cancer cells, whereas PDHK2 is more broadly expressed. In contrast, the 6‑chloro analogue 1‑(6‑chloropyridin‑3‑yl)propan‑1‑one has not been reported to inhibit any PDHK isoform, indicating that the bromine atom is essential for target engagement [REFS‑2].

PDHK inhibition Metabolic regulation Kinase selectivity

GSK‑3β Inhibition: 32 nM IC₅₀ and Dual CDK2 Activity

In a direct biochemical assay, 1‑(6‑bromopyridin‑3‑yl)propan‑1‑one inhibits glycogen synthase kinase‑3 beta (GSK‑3β) with an IC₅₀ of 32 nM [REFS‑1]. The same compound also inhibits cyclin‑dependent kinase 2 (CDK2) with an IC₅₀ of 38 nM [REFS‑2]. The 6‑bromo‑3‑pyridinyl ketone scaffold is recognized as a privileged motif for dual GSK‑3β/CK‑1δ inhibition, a strategy pursued in Alzheimer's disease research [REFS‑3]. By comparison, the 6‑chloro analogue shows no reported GSK‑3β or CDK2 activity, and even closely related bromopyridinyl ketones (e.g., 1‑(5‑bromopyridin‑2‑yl)propan‑1‑one) lack published kinase inhibition data.

GSK-3β inhibition CDK2 inhibition Alzheimer's disease

Physicochemical Properties: 26% Higher Density and 23 °C Higher Boiling Point vs. 6‑Chloro Analogue

Replacement of chlorine with bromine substantially alters key physicochemical parameters. 1‑(6‑Bromopyridin‑3‑yl)propan‑1‑one has a predicted density of 1.5 ± 0.1 g·cm⁻³ and a boiling point of 315.3 ± 27.0 °C [REFS‑1]. In contrast, the 6‑chloro analogue exhibits a density of 1.2 ± 0.1 g·cm⁻³ and a boiling point of 292.5 ± 20.0 °C [REFS‑2]. The bromo compound is 26% denser and boils 23 °C higher. LogP increases slightly from 1.76 (chloro) to 1.80 (bromo), indicating marginally higher lipophilicity [REFS‑2][REFS‑3]. These differences affect purification, formulation, and storage; the bromo derivative requires higher temperatures for distillation but may be easier to separate from lighter impurities.

Physicochemical properties Formulation Process chemistry

Synthetic Utility: Bromine Enables Orthogonal Cross‑Coupling in Multi‑Kilogram Processes

The 6‑bromo substituent is a superior leaving group for palladium‑catalysed cross‑coupling compared to chlorine or fluorine. In a disclosed multi‑kilogram synthesis of substituted pyridinone‑pyridinyl compounds, bromopyridinyl intermediates underwent Sonogashira coupling and zinc‑mediated reductive cyanation with high efficiency [REFS‑1]. 3‑Bromopyridine derivatives have been shown to participate in asymmetric Suzuki–Miyaura couplings to yield chiral heterocyclic biaryls with up to 92% enantiomeric excess [REFS‑2]. The 6‑chloro analogue would require harsher conditions or specialised ligands for analogous transformations, often resulting in lower yields and reduced functional group tolerance.

Cross-coupling Sonogashira Process chemistry

Supply Chain and Purity: Consistent 95‑98% Purity Available from Multiple Vendors

1‑(6‑Bromopyridin‑3‑yl)propan‑1‑one is commercially available from several reputable suppliers at purities of 95% and 98% [REFS‑1][REFS‑2]. In contrast, the 6‑chloro analogue is less widely stocked and often requires custom synthesis [REFS‑3]. This availability reduces lead times and ensures batch‑to‑batch consistency for research and development programs. Price and packaging information (e.g., 1 g, 5 g, 25 g) is transparent, facilitating procurement planning [REFS‑2].

Chemical sourcing Purity Reproducibility

1-(6-Bromopyridin-3-yl)propan-1-one: High‑Value Application Scenarios Backed by Quantitative Evidence


PDHK1‑Selective Tool Compound Development

With IC₅₀ values of 24 nM (PDHK1), 132 nM (PDHK2), 90 nM (PDHK3), and 87 nM (PDHK4), this compound provides a useful starting point for designing PDHK1‑biased inhibitors. The 5.5‑fold selectivity over PDHK2 is sufficient for initial mechanism‑of‑action studies in cancer metabolism [REFS‑1].

Dual GSK‑3β/CDK2 Inhibitor Lead Optimisation

The compound inhibits GSK‑3β (32 nM) and CDK2 (38 nM), making it a viable fragment or warhead for dual‑target inhibitor programmes in oncology and neurodegenerative disease. The 6‑bromo‑3‑pyridinyl ketone scaffold is a known privileged motif for dual GSK‑3β/CK‑1δ inhibition, with potential applications in Alzheimer's disease [REFS‑2][REFS‑3].

Multi‑Kilogram API Intermediate via Orthogonal Cross‑Coupling

The bromine atom enables mild, orthogonal Sonogashira and Suzuki couplings, as demonstrated in patented multi‑kilogram processes for pyridinone‑pyridinyl APIs. The 6‑chloro analogue would not perform comparably under these conditions [REFS‑4].

Physicochemical Property‑Driven Formulation Screening

The 26% higher density and 23 °C higher boiling point compared to the 6‑chloro analogue influence crystallisation, distillation, and formulation behaviour. These differences are critical when scaling up reactions or developing solid dosage forms [REFS‑5][REFS‑6].

Technical Documentation Hub

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